

Unveiling FM04: A Technical Guide to a Novel Flavonoid P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FM04

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of the flavonoid designated as **FM04**. A potent inhibitor of P-glycoprotein (P-gp), **FM04** presents a promising avenue for overcoming multidrug resistance in cancer therapy and enhancing the oral bioavailability of various chemotherapeutic agents. This document consolidates key data, outlines detailed experimental methodologies, and visualizes associated cellular mechanisms to support further research and development efforts.

Chemical Identity and Physicochemical Properties

FM04 is an amine-containing monomer derivative of the flavonoid apigenin. Its chemical structure has been identified as 7-O-(2-(dimethylamino)ethyl)apigenin.

Chemical Structure:

- IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-7-[2-(dimethylamino)ethoxy]chromen-4-one
- SMILES: CN(C)CCOC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O

A summary of the key physicochemical properties of **FM04** is presented in the table below, providing a comparison with its parent compound, the flavonoid dimer FD18.

Property	FM04	FD18	Reference
Molecular Weight (g/mol)	415	724	[1]
Calculated LogP (CLogP)	4.9	9.0	[1]
Topological Polar Surface Area (tPSA) (Å²)	56.8	92.8	[1]

These properties suggest that **FM04** possesses improved "drug-like" characteristics compared to its precursor, including a smaller molecular size and increased aqueous solubility, which are advantageous for pharmaceutical development.[1]

Biological Activity and Mechanism of Action

FM04 has been identified as a potent and selective inhibitor of P-glycoprotein (ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs from tumor cells, thereby conferring multidrug resistance (MDR).

P-glycoprotein Inhibition

FM04 effectively reverses P-gp-mediated paclitaxel resistance in vitro, with a half-maximal effective concentration (EC50) of 83 nM, making it 1.8-fold more potent than its parent compound, FD18.[1] Unlike its predecessor, **FM04** is not a transport substrate of P-gp, suggesting a non-competitive mechanism of inhibition.[1] Further investigation into its mechanism reveals that **FM04** stimulates the ATPase activity of P-gp, with a 3.3-fold increase observed at a concentration of 100 µM.[1] This stimulation of ATPase activity is a characteristic of many P-gp inhibitors that bind to the transporter and induce a conformational change, leading to ATP hydrolysis without subsequent drug transport.

Inhibition of Cytochrome P450 Enzymes

In addition to its effects on P-gp, **FM04** has been shown to be a dual inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4 in the intestine. This inhibition can significantly increase the intestinal absorption of co-administered drugs that are substrates of these enzymes. For

instance, oral co-administration of **FM04** with paclitaxel in mice led to a remarkable 57- to 66-fold improvement in the area under the curve (AUC), increasing the intestinal absorption of paclitaxel from 0.2% to 14%.^[1]

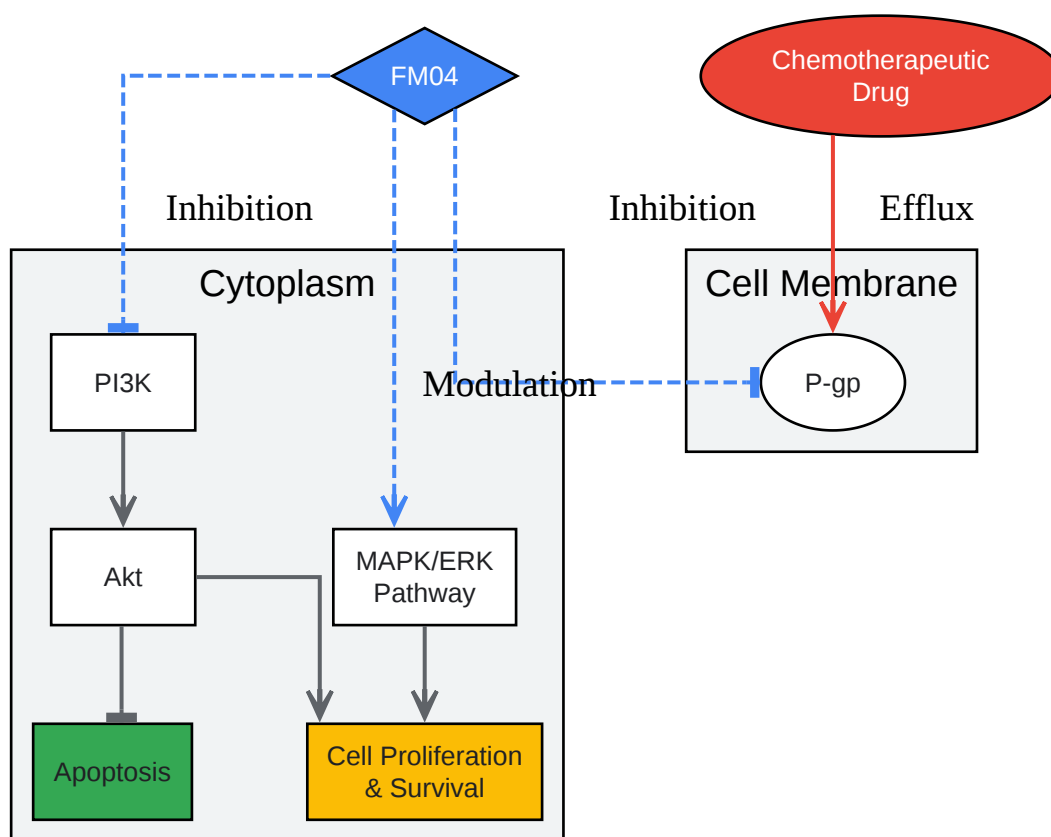
In Vivo Antitumor Efficacy

The dual action of **FM04** as a P-gp and CYP enzyme inhibitor translates to significant in vivo antitumor efficacy. In a human melanoma MDA435/LCC6MDR xenograft model, the co-administration of **FM04** (28 mg/kg, intraperitoneally) with paclitaxel (12 mg/kg, intravenously) resulted in a 56% reduction in tumor volume.^[1] Furthermore, oral co-administration of **FM04** (45 mg/kg) with paclitaxel (40, 60, or 70 mg/kg) suppressed tumor growth by at least 73% without significant toxicity.^[1]

Signaling Pathways

Flavonoids, including apigenin and its derivatives, are known to modulate various intracellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. While direct studies on the specific downstream signaling effects of **FM04** are emerging, the known activities of apigenin provide a strong indication of its potential mechanisms beyond direct transporter inhibition.

The PI3K/Akt and MAPK/ERK pathways are two critical signaling cascades often dysregulated in cancer. Apigenin has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest.^{[2][3]} It can also modulate the MAPK pathway, which is involved in cell proliferation and differentiation.^[2] The diagram below illustrates the potential interplay of **FM04** with these key signaling pathways in a cancer cell.



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FM04's potential impact on key cancer cell signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **FM04**.

Synthesis of 7-O-(2-(dimethylamino)ethyl)apigenin (FM04)

Materials:

- Apigenin
- 2-chloro-N,N-dimethylethanamine hydrochloride
- Anhydrous potassium carbonate (K₂CO₃)

- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of apigenin in anhydrous DMF, add anhydrous K₂CO₃.
- Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
- Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.
- Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, 7-O-(2-(dimethylamino)ethyl)apigenin.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Doxorubicin Accumulation Assay in Multidrug-Resistant Cells

This protocol describes the measurement of intracellular doxorubicin accumulation in P-gp-overexpressing cells (e.g., LCC6MDR) to assess the inhibitory effect of **FM04** on P-gp-

mediated efflux.

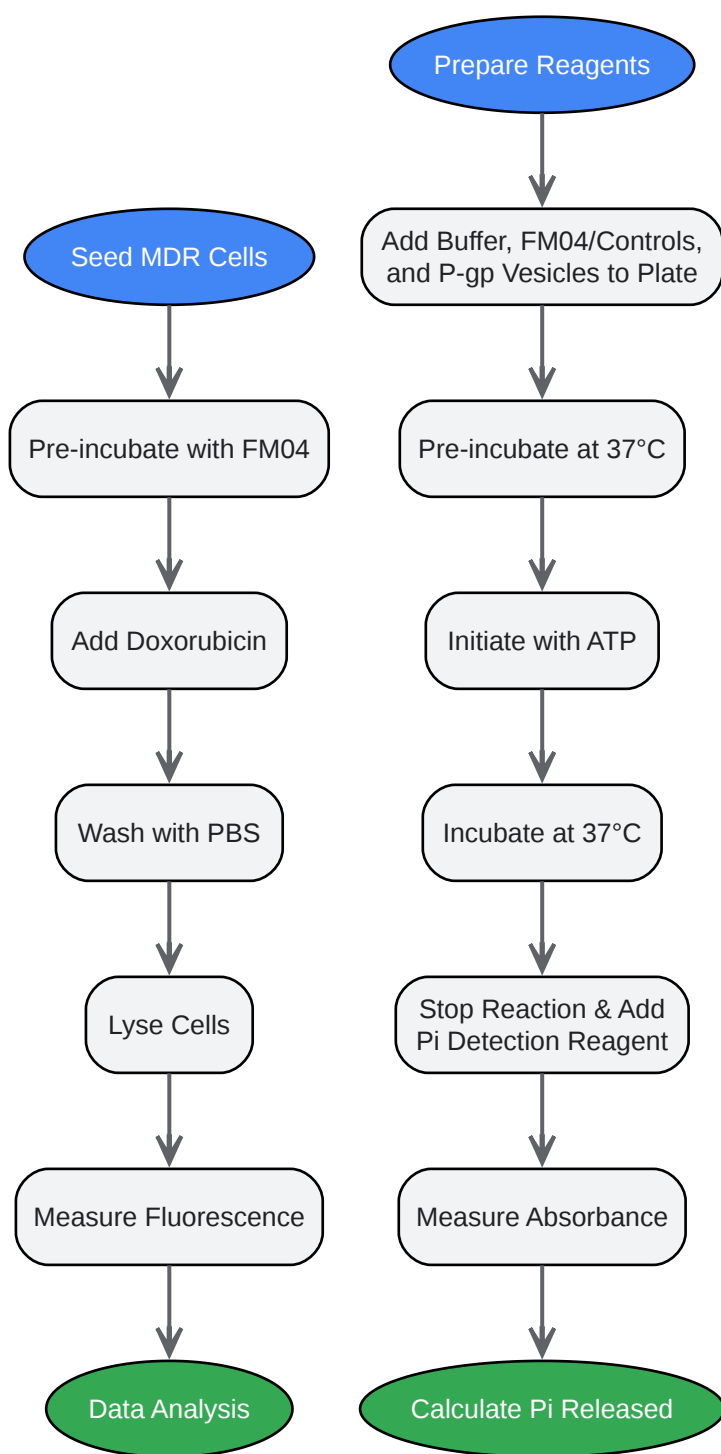
Materials:

- LCC6MDR cells (or other suitable MDR cell line) and their parental sensitive cell line.
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
- Doxorubicin hydrochloride.
- **FM04**.
- Phosphate-buffered saline (PBS).
- Cell lysis buffer (e.g., RIPA buffer).
- Fluorometer or fluorescence plate reader.

Procedure:

- Seed the MDR and parental cells in 24-well plates and allow them to adhere overnight.
- Pre-incubate the cells with various concentrations of **FM04** (or vehicle control) in serum-free medium for 1-2 hours at 37°C.
- Add doxorubicin to a final concentration of 10-20 μ M to each well and incubate for an additional 1-2 hours at 37°C.
- After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
- Lyse the cells by adding cell lysis buffer to each well and incubate on ice for 30 minutes.
- Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.
- Measure the fluorescence of the supernatant using a fluorometer with excitation and emission wavelengths appropriate for doxorubicin (e.g., Ex: 485 nm, Em: 590 nm).

- Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
- Calculate the fold increase in doxorubicin accumulation in the presence of **FM04** compared to the vehicle control.



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- To cite this document: BenchChem. [Unveiling FM04: A Technical Guide to a Novel Flavonoid P-glycoprotein Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399301#fm04-chemical-structure-and-properties]

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